2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the trifluoromethyl group and the phenoxy group in its structure contributes to its unique chemical properties and biological activities.
Mechanism of Action
- CHEMBL4570425 primarily targets specific proteins or receptors within the body. Unfortunately, I don’t have specific information on its exact targets. However, you can explore databases like ChEMBL, which contain extensive data on bioactive molecules and their interactions with protein targets .
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves a multi-step process. One common method includes the cyclization of appropriate hydrazine derivatives with substituted aromatic aldehydes under mild conditions. This reaction is often carried out in the presence of a suitable catalyst and solvent at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Substitution: The phenoxy and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting c-Met kinase, which is implicated in various cancers.
Biological Research: The compound is used in cell cycle assays and apoptosis studies to understand its effects on cancer cell lines.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its unique chemical properties.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and are also studied for their kinase inhibitory activities.
Trifluoromethyl-substituted compounds: Compounds with trifluoromethyl groups are known for their enhanced metabolic stability and bioavailability.
Uniqueness
2-{3-oxo-8-phenoxy-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the triazolopyrazine core with the phenoxy and trifluoromethyl groups. This unique structure contributes to its potent biological activities and makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14F3N5O3/c21-20(22,23)14-8-4-5-9-15(14)25-16(29)12-28-19(30)27-11-10-24-18(17(27)26-28)31-13-6-2-1-3-7-13/h1-11H,12H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFMIHHVGOTIOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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